![molecular formula C12H15N3 B13220072 N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
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Overview
Description
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a pyrazole ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Phenylhydrazine Derivative: The initial step involves the preparation of 2-(Propan-2-yl)phenylhydrazine by reacting 2-(Propan-2-yl)aniline with hydrazine hydrate under acidic conditions.
Cyclization to Form Pyrazole: The phenylhydrazine derivative is then subjected to cyclization with a suitable diketone, such as 1,3-diketone, under reflux conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
2-(Propan-2-yl)aniline: A starting material for the synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.
1H-Pyrazol-4-amine: A core structure in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activity compared to other similar compounds.
Biological Activity
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anti-inflammatory agent. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring —a five-membered ring containing two nitrogen atoms—and an isopropyl-substituted phenyl group . Its molecular formula is C12H16N4, with a molecular weight of approximately 201.27 g/mol. The unique structure enhances its hydrophobic characteristics, which may influence its interaction with biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:
- Cell Line Testing : In vitro studies have shown that derivatives of pyrazole compounds, including this compound, can inhibit the proliferation of cancer cells such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds derived from pyrazoles have reported IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 0.01 |
This compound | NCI-H460 | 0.03 |
Other Pyrazole Derivative | A549 | 26 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies indicate that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
The mechanisms underlying the biological activities of this compound involve:
- Molecular Docking Studies : These studies predict how the compound interacts with target proteins, providing insights into its pharmacodynamics.
- Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to analyze structural changes upon binding to biological macromolecules.
- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through various pathways, including cell cycle arrest and autophagy without triggering apoptosis in certain cell lines .
Case Studies and Research Findings
Numerous studies highlight the potential of pyrazole derivatives, including this compound:
- Zheng et al. (2022) : Reported that certain pyrazole derivatives exhibited significant cytotoxicity against A549 cell lines with IC50 values as low as 0.28 µM, indicating strong anticancer potential .
- Abdel-Aziz et al. : Synthesized derivatives that showed marked efficacy against Hep-2 cancer cell lines with IC50 values around 0.74 mg/mL, demonstrating the compound's potential in treating various cancers .
- Inceler et al. : Evaluated multiple pyrazole-containing compounds for their anticancer properties, revealing significant inhibition rates across various cancer types .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14) |
InChI Key |
KSMKSPRFFXLJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CNN=C2 |
Origin of Product |
United States |
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